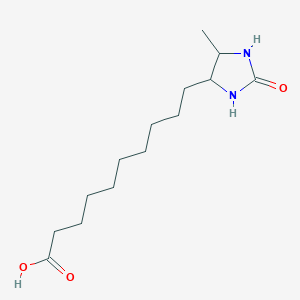
1-Cyclohexyl-2-(1H-imidazol-1-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclohexyl-2-(1H-imidazol-1-yl)ethanone is a compound that features a cyclohexyl group attached to an ethanone moiety, which is further linked to an imidazole ring. Imidazole is a five-membered heterocyclic compound containing two nitrogen atoms. This structure imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of research.
Métodos De Preparación
The synthesis of 1-Cyclohexyl-2-(1H-imidazol-1-yl)ethanone typically involves the cyclization of amido-nitriles or the reaction of substituted amino compounds with imidazole derivatives . The reaction conditions often include the use of catalysts such as nickel, which facilitates the addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
1-Cyclohexyl-2-(1H-imidazol-1-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the imidazole ring acts as a nucleophile.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form imines or other derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-Cyclohexyl-2-(1H-imidazol-1-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s imidazole moiety is known for its biological activity, making it useful in the study of enzyme inhibitors and receptor antagonists.
Mecanismo De Acción
The mechanism of action of 1-Cyclohexyl-2-(1H-imidazol-1-yl)ethanone involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity and receptor binding. This coordination can inhibit or activate specific pathways, leading to the compound’s observed biological effects .
Comparación Con Compuestos Similares
1-Cyclohexyl-2-(1H-imidazol-1-yl)ethanone can be compared with other imidazole-containing compounds such as:
Metronidazole: Known for its antimicrobial properties.
Omeprazole: Used as a proton pump inhibitor in the treatment of ulcers.
Clotrimazole: An antifungal agent.
What sets 1-Cyclohexyl-2-(1H-imidazol-1-yl)ethanone apart is its unique cyclohexyl group, which imparts different steric and electronic properties, potentially leading to novel applications and activities.
Propiedades
Número CAS |
89175-15-5 |
|---|---|
Fórmula molecular |
C11H16N2O |
Peso molecular |
192.26 g/mol |
Nombre IUPAC |
1-cyclohexyl-2-imidazol-1-ylethanone |
InChI |
InChI=1S/C11H16N2O/c14-11(8-13-7-6-12-9-13)10-4-2-1-3-5-10/h6-7,9-10H,1-5,8H2 |
Clave InChI |
SYXPKOYWADUKIL-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C(=O)CN2C=CN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


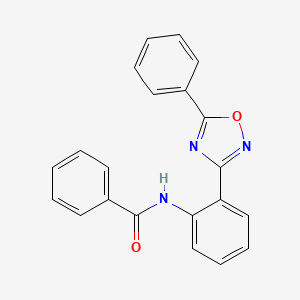
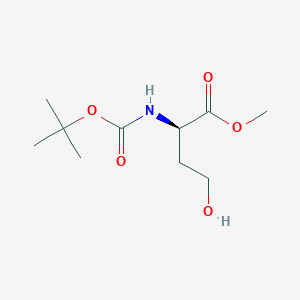
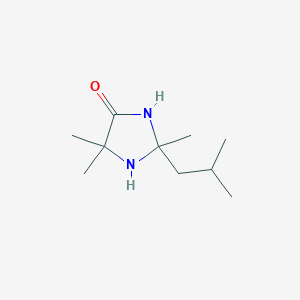

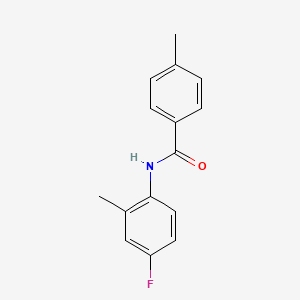
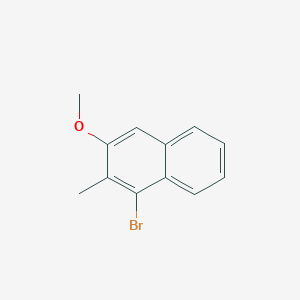
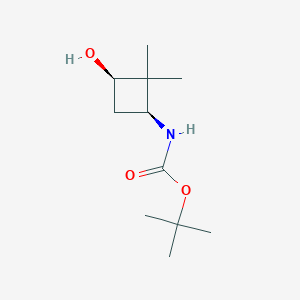
![tert-Butyl (8aS)-6-oxo-7-(prop-2-yn-1-yl)hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B15219391.png)

![2-Amino-7-((2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B15219417.png)

![4-[2-(Pyrazin-2-yl)-1,3-oxazol-5-yl]aniline](/img/structure/B15219427.png)
![2-((5-Chloro-1-ethyl-1H-benzo[d]imidazol-2-yl)thio)acetic acid](/img/structure/B15219433.png)
